molecular formula C18H19N3O6S B2914360 N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 953852-35-2

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No. B2914360
M. Wt: 405.43
InChI Key: MUYRPASZXNXKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide, also known as MNMB or NSC 750854, is a chemical compound that has been widely studied for its potential applications in scientific research. MNMB is a benzamide derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide involves the reaction of 2-methyl-4-nitroaniline with 3-(morpholinosulfonyl)benzoyl chloride in the presence of a base to form the desired product.

Starting Materials
2-methyl-4-nitroaniline, 3-(morpholinosulfonyl)benzoyl chloride, Base (e.g. triethylamine)

Reaction
Add 2-methyl-4-nitroaniline to a solution of base in a suitable solvent (e.g. dichloromethane), Slowly add 3-(morpholinosulfonyl)benzoyl chloride to the reaction mixture while stirring, Allow the reaction to proceed at room temperature for several hours, Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate), Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure, Purify the crude product by column chromatography using a suitable stationary phase and eluent (e.g. silica gel and a mixture of hexane and ethyl acetate), Obtain the desired product as a yellow solid

Mechanism Of Action

The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and ion channels. Specifically, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to modulate the activity of certain ion channels, such as the hERG potassium channel and the TRPM8 ion channel.

Biochemical And Physiological Effects

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to exhibit a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, modulation of ion channel activity, and inhibition of carbonic anhydrase activity. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to exhibit anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide in lab experiments is its ability to exhibit a variety of biochemical and physiological effects, making it a versatile tool for scientific research. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is its potential toxicity, which may limit its use in certain experiments or require special precautions to be taken.

Future Directions

There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide. One area of interest is in the development of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide-based cancer treatments, given its anti-proliferative effects on cancer cells. Additionally, further investigation into the mechanisms of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide may help to identify additional potential applications in drug discovery and other fields. Finally, there is potential for the development of new derivatives of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide with improved properties, such as increased potency or reduced toxicity.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been found to exhibit anti-proliferative effects on various cancer cell lines, making it a potential candidate for the development of new cancer treatments. In neuroscience, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been shown to modulate the activity of certain ion channels, suggesting that it may have potential applications in the treatment of neurological disorders. Additionally, N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has been studied for its potential use as a chemical probe in drug discovery efforts.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRPASZXNXKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

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